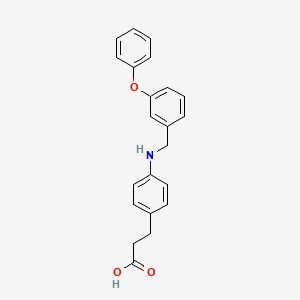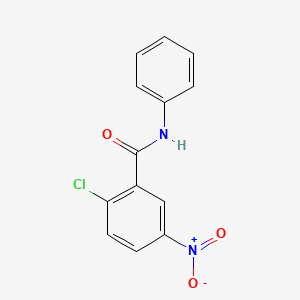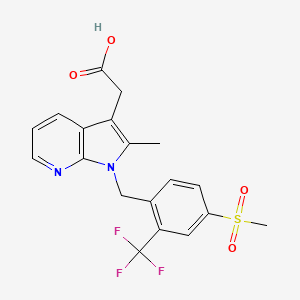
Fevipiprant
Descripción general
Descripción
Fevipiprant, también conocido por su nombre químico {ácido {2-metil-1-[4-(metilsulfonil)-2-(trifluorometil)bencil]-1H-pirrolo[2,3-b]piridin-3-il}acético}, es un compuesto que pertenece a la clase de los piprantes. Fue desarrollado por Novartis como un antagonista selectivo, disponible por vía oral, del receptor de prostaglandina D2 2 (DP2 o CRTh2). Este receptor está involucrado en la cascada inflamatoria asociada con el asma . Inicialmente, this compound se investigó por su potencial para tratar el asma, particularmente en pacientes con formas moderadas a graves de la enfermedad .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar la reactividad de las pirrolo[2,3-b]piridinas sustituidas con trifluorometil.
Biología: Fevipiprant se utiliza para investigar el papel de los receptores DP2 en los procesos inflamatorios.
Mecanismo De Acción
Fevipiprant ejerce sus efectos antagonizando selectivamente el receptor de prostaglandina D2 2 (DP2 o CRTh2). Este receptor está involucrado en el reclutamiento y la activación de eosinófilos, basófilos y células T-helper 2, que desempeñan un papel clave en la respuesta inflamatoria asociada con el asma. Al bloquear este receptor, this compound reduce la inflamación y mejora la función pulmonar en pacientes con asma .
Análisis Bioquímico
Biochemical Properties
Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .
Temporal Effects in Laboratory Settings
The long-term safety of this compound was assessed in a study named SPIRIT . The study found that both doses of this compound were well tolerated, with a safety profile similar to placebo .
Metabolic Pathways
This compound is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
This compound is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .
Métodos De Preparación
La síntesis de Fevipiprant implica varios pasos clave, comenzando con la preparación del núcleo de pirrolo[2,3-b]piridina. Esto es seguido por la introducción del grupo trifluorometilbencilo y el grupo metilsulfonil. El paso final implica la adición de la porción de ácido acético. Las condiciones de reacción generalmente requieren el uso de bases fuertes y disolventes como la dimetilformamida (DMF) y el diclorometano (DCM) .
Para la producción industrial, el proceso se escala con un control cuidadoso de los parámetros de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la reproducibilidad de la síntesis .
Análisis De Reacciones Químicas
Fevipiprant experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en el grupo metilsulfonil, lo que lleva a la formación de derivados de sulfona.
Reducción: El grupo nitro en el núcleo de pirrolo[2,3-b]piridina se puede reducir a una amina.
Sustitución: El grupo trifluorometil se puede sustituir con otros grupos funcionales bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, hidruro de aluminio y litio para la reducción, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Fevipiprant es único en su alta selectividad para el receptor DP2. Los compuestos similares incluyen:
Grapiprant: Otro fármaco de la clase de los piprantes, pero que se dirige al receptor de prostaglandina E2 4 (EP4) en lugar de DP2.
Setipiprant: Un antagonista selectivo del receptor DP2, pero con diferentes propiedades farmacocinéticas y aplicaciones clínicas.
La singularidad de this compound radica en su objetivo específico del receptor DP2 y su potencial para tratar el asma, lo que lo distingue de otros compuestos de la misma clase .
Propiedades
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
| Record name | Fevipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-14-5 | |
| Record name | Fevipiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fevipiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fevipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEVIPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

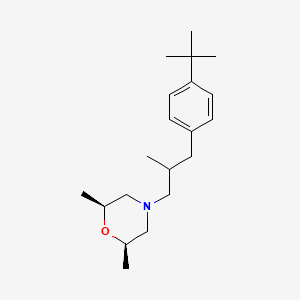
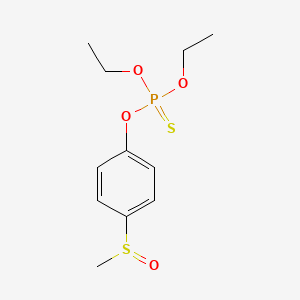
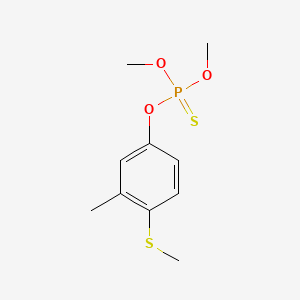
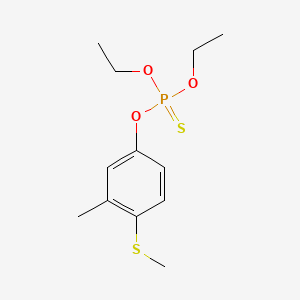
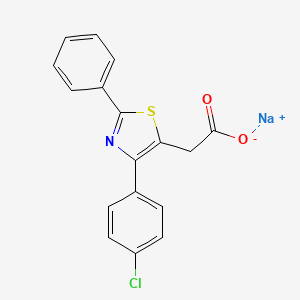
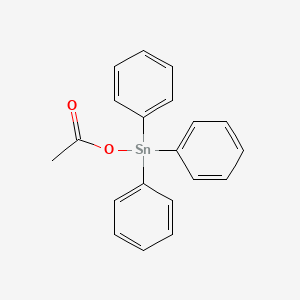
![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
